Cas no 5409-37-0 (Coriphosphine O)

Coriphosphine O structure
Coriphosphine O structure
Product Name:Coriphosphine O
CAS No:5409-37-0
MF:C16H18ClN3
MW:287.787222385406
MDL:MFCD00050595
CID:369851
PubChem ID:87565651
Update Time:2025-07-11

Coriphosphine O Chemical and Physical Properties

Names and Identifiers

    • 3,6-Acridinediamine,N6,N6,2-trimethyl-, hydrochloride (1:1)
    • Coriphosphine O
    • CORIPHOSPHINE O C.I. NO. 46020
    • Basic Yellow 7
    • c.i.basicyellow7
    • Coriphosphine
    • Coriphosphine O, AldrichCPR
    • NSC12454
    • 3, N6,N6,2-trimethyl-, monohydrochloride
    • C.I. Basic Yellow 7
    • C.I. 46020
    • T71034
    • NSC-12454
    • Coriphosphine OX
    • MFCD00050595
    • 2-N,6-N,6-trimethylacridine-3,6-diamine hydrochloride
    • N6,N6,2-Trimethylacridine-3,6-diamine hydrochloride
    • 5409-37-0
    • 2,N6,N6-trimethylacridine-3,6-diamine hydrochloride
    • 6-N,6-N,2-trimethylacridine-3,6-diamine;hydrochloride
    • MDL: MFCD00050595
    • Inchi: 1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H
    • InChI Key: JRMDFAKCPRMZKA-UHFFFAOYSA-N
    • SMILES: Cl.N1C2C=C(C(C)=CC=2C=C2C=CC(=CC=12)N(C)C)N

Computed Properties

  • Exact Mass: 287.11900
  • Monoisotopic Mass: 287.1189253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 42.2

Experimental Properties

  • Color/Form: Not determined
  • PSA: 42.15000
  • LogP: 4.72780
  • Color index: 46020
  • Solubility: Not determined

Coriphosphine O Security Information

Coriphosphine O Pricemore >>

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